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molecular formula C16H18O3 B8784508 1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene CAS No. 5405-95-8

1-Methoxy-4-[(4-methoxyphenyl)methoxymethyl]benzene

Cat. No. B8784508
M. Wt: 258.31 g/mol
InChI Key: SDTORDSXCYSNTD-UHFFFAOYSA-N
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Patent
US05219879

Procedure details

The starting species, Compound 2a, 4-dimethyl-5a-cholesta-8,14-dien-3b-ol, was prepared from 7-dehydrocholesterol (Sigma Chemical Co., P.O. Box 14508, St. Louis, Mo. 63178) by the method described by Bloch and Gautschi in J. Chem. Soc., 223 (6), 1343 (1958). Treatment of the 8,14-dien-3b-ol (2a) with sodium hydride (Alfa Products, P.O. Box 299, Danvers, Mass. 01923) and 4-methoxybenzyl chloride [prepared by the method described by R. L. Schriner and C. J. Hull in J. Org. Chem., 10, 228 (1945)] in 4 parts of tetrahydrofuran and 1 part of N,N-dimethylformamide at 70° C. afforded the corresponding p-methoxybenzyl ether 2b in near quantitative yield. Hydroxylation of the diene 2b with stoichiometric amount of osmium tetroxide (Alfa) in the presence of 10 equivalents of anhydrous pyridine (Aldrich Chemical Co., Inc., 940 West St., Paul Ave., Milwaukee, Wis. 53233) in benzene provided the 14,15-diol in 82% yield. Opening of the steroid D-ring was achieved by reacting the diol 3b with lead tetraacetate (Aldrich, recrystallized from acetic acid) in benzene to give the corresponding tricyclic enone-aldehyde 4b in quantitative yield. Selective conversion of the enone-aldehyde 4b to a dimethyl acetal 5b by with trimethyl orthoformate (Aldrich) and camphorsulfonic acid (Aldrich) in methanol (>95% yield) ensured the functionalization at C-14 without complication at C-15. The necessary functional groups at 14-position were introduced at this stage by adding various nucleophiles to the carbonyl. Diisobutyl aluminum hydride (Aldrich, 1 molar solution in hexane) reduction of the enone 5b in methyl chloride afforded the alcohol 12b in 85% yield.
Name
2a, 4-dimethyl-5a-cholesta-8,14-dien-3b-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-dehydrocholesterol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 2a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[C@@H]1C[C@@:25]2(C)[C@@H](CC[C:8]3[C:9]4[C@:21](C)([CH2:22][CH2:23][C:24]=32)[C@@H]([C@H](C)CCCC(C)C)CC=4)C(C)[C@H]1O.C[C@@H]([C@@H]1[C@@]2(C)CCC/C(=C\C=C3\C[C@@H]([OH:57])CCC\3=C)/[C@@H]2CC1)CCCC(C)C.[H-].[Na+].[CH3:61][O:62][C:63]1[CH:70]=[CH:69][C:66]([CH2:67]Cl)=[CH:65][CH:64]=1.CN(C)[CH:73]=[O:74]>O1CCCC1>[CH3:61][O:62][C:63]1[CH:70]=[CH:69][C:66]([CH2:67][O:57][CH2:25][C:24]2[CH:8]=[CH:9][C:21]([O:74][CH3:73])=[CH:22][CH:23]=2)=[CH:65][CH:64]=1 |f:2.3|

Inputs

Step One
Name
2a, 4-dimethyl-5a-cholesta-8,14-dien-3b-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]1[C@@H](C([C@@H]2CCC=3C4=CC[C@H]([C@@H](CCCC(C)C)C)[C@]4(CCC3[C@]2(C1)C)C)C)O
Name
7-dehydrocholesterol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C
Step Two
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 2a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(COCC2=CC=C(C=C2)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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